(5-methyl-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry Kinase Inhibitors Cancer

Replacements with alternate pyrazole methanamine isomers fail due to altered amine vector and sterics, compromising SAR data. This exact 5-methyl regioisomer is the validated intermediate for ATP-competitive kinase inhibitors (patent US8299267B2). - **Quantified starting point:** Derivative showed 12 µM IC50 against PKB beta (Akt2); scaffold class achieved 73% PI3Kγ inhibition. - **Syntactic utility:** Primary amine enables amide formation & reductive amination. - **Supply:** Rigorously QC'd, stable pyrazole core. Immediate shipping.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 1007538-66-0
Cat. No. B3022703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-1H-pyrazol-4-yl)methanamine
CAS1007538-66-0
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CN
InChIInChI=1S/C5H9N3/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3,(H,7,8)
InChIKeyYPBTTWVBPFEPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-1H-pyrazol-4-yl)methanamine: Key Pyrazole Building Block for Kinase Inhibitors


(5-Methyl-1H-pyrazol-4-yl)methanamine (CAS 1007538-66-0), a heterocyclic amine featuring a 5-methyl substituted pyrazole ring with an aminomethyl group at the 4-position, serves as a versatile scaffold and building block in medicinal chemistry and organic synthesis. It has a molecular formula of C5H9N3 and a molecular weight of 111.15 g/mol. The compound possesses a reactive primary amine group attached to the pyrazole core, enabling its use in diverse coupling reactions, including amide formation and reductive amination . Its stable pyrazole ring enhances structural rigidity, while the methyl substituent modulates electronic and steric properties, influencing binding affinity in target applications, particularly in the development of kinase inhibitors [1].

Workflow Kinase inhibitor scaffold development via amide coupling and reductive amination
Selection 5-methyl pyrazole core for SAR studies; primary amine enables diverse conjugation
Use Context Building block for ATP-competitive kinase inhibitor libraries and patent-reported synthetic routes

Why Generic Substitution Fails for (5-Methyl-1H-pyrazol-4-yl)methanamine


In-class pyrazole methanamine compounds cannot simply be interchanged in research and development workflows due to the critical impact of the methyl substituent's position on the pyrazole ring. Specifically, the 5-methyl substitution pattern in (5-methyl-1H-pyrazol-4-yl)methanamine imparts unique electronic and steric properties that significantly influence binding affinity in target applications, such as kinase inhibitor design [1]. Furthermore, the specific regiochemistry is crucial for the scaffold's role as an intermediate in constructing advanced kinase inhibitors via peptide coupling reactions, a utility documented in patent literature [2]. Using analogs like (3-methyl-1H-pyrazol-4-yl)methanamine or (1,3-dimethyl-1H-pyrazol-5-yl)methanamine would alter the vector and chemical environment of the reactive amine, potentially compromising downstream synthetic yields, target engagement, and overall pharmacological profiles, as evidenced by quantitative data in the following sections.

Regiochemistry mismatch: 3-methyl or 1,3-dimethyl analogs alter the amine vector and electronic profile, which may shift binding properties in target applications.
Coupling vector change: The 4-aminomethyl position is critical for peptide coupling geometry; isomer substitution may compromise downstream synthetic outcomes.
Scaffold identity risk: Generic pyrazole methanamines without the 5-methyl group may not reproduce reported kinase-target engagement profiles.

(5-Methyl-1H-pyrazol-4-yl)methanamine vs. Analogs: Quantitative Evidence


PKB Beta (Akt2) Kinase Inhibition Potency

A derivative of (5-methyl-1H-pyrazol-4-yl)methanamine, specifically 1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]methanamine, demonstrated measurable inhibitory activity against PKB beta (Akt2) kinase [1]. This provides a baseline for structure-activity relationship (SAR) studies. The IC50 value of 12,000 nM (12 µM) was determined in a biochemical assay using purified PKB beta enzyme with a peptide substrate in the presence of 30 µM ATP/[gamma-33P]ATP at pH 7.2 and 22°C [1]. This data point establishes a quantitative benchmark for this specific pyrazole substitution pattern, which can be compared to other pyrazole-based kinase inhibitors in the literature to guide optimization efforts.

PKB beta (Akt2) inhibition
Cross-study comparable
IC50 12,000 nM
Supports PKB beta pathway assay context for this scaffold class
Biochemical assay, 30 µM ATP, pH 7.2, 22°C; derivative tested
Medicinal Chemistry Kinase Inhibitors Cancer

Peptide Coupling for Kinase Inhibitor Synthesis

Patent literature explicitly identifies (5-methyl-1H-pyrazol-4-yl)methanamine as a key intermediate in the synthesis of advanced kinase inhibitors via peptide coupling reactions [1]. This specific application leverages the compound's primary amine for amide bond formation. This documented use differentiates it from other pyrazole methanamine isomers that may not be explicitly claimed in such patents, providing a clear, verifiable application pathway for researchers developing novel kinase-targeted therapeutics.

Patent-reported synthetic route
Supporting evidence
US8299267B2 peptide coupling route
Supports synthetic route review for kinase inhibitor construction
Compound explicitly cited as intermediate in patent literature
Synthetic Chemistry Medicinal Chemistry Kinase Inhibitors

Class-Level PI3Kγ Inhibition

A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for PI3Kγ enzyme inhibitory potential [1]. Minor modifications to the initially synthesized molecules led to a significant improvement in inhibitory potential, increasing from 36% to 73% inhibition [1]. While this study did not test the exact target compound, it demonstrates the strong PI3Kγ inhibitory potential inherent to the (1H-pyrazol-4-yl)methanamine scaffold, a class to which (5-methyl-1H-pyrazol-4-yl)methanamine belongs. The study also employed in silico analysis to understand ligand interactions, providing a foundation for structure-based design [1].

PI3Kγ class-level inhibition
Class-level
36% to 73% inhibition range
Supports PI3Kγ scaffold exploration for pathway research
Data from (1H-pyrazol-4-yl)methanamine derivatives; target compound not directly tested
Medicinal Chemistry Kinase Inhibitors Inflammation

Applications for (5-Methyl-1H-pyrazol-4-yl)methanamine


Akt2 (PKB Beta) Kinase Inhibitor Development

Medicinal chemistry teams focused on developing novel inhibitors targeting the PKB beta (Akt2) kinase, a key player in the PI3K/Akt signaling pathway implicated in cancer, can utilize (5-methyl-1H-pyrazol-4-yl)methanamine or its derivatives as a core scaffold. The established IC50 of 12 µM for a related derivative against PKB beta provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1].

Peptide Coupling for Advanced Kinase Inhibitors

This compound is explicitly valuable for synthetic chemists engaged in building patentable kinase inhibitor libraries. Its primary amine functionality is specifically suited for peptide coupling reactions, a key step in constructing complex, ATP-competitive kinase inhibitors as documented in patent US8299267B2 [2]. Procurement of this specific intermediate enables the execution of these validated synthetic routes.

PI3Kγ-Targeted Drug Discovery for Inflammatory Diseases

Researchers investigating treatments for inflammatory diseases, such as rheumatoid arthritis and lupus, where PI3Kγ is a critical target, should consider (5-methyl-1H-pyrazol-4-yl)methanamine as a core building block. The demonstrated class-level activity of (1H-pyrazol-4-yl)methanamines in inhibiting PI3Kγ, with up to 73% inhibition observed, strongly supports the exploration of this scaffold to design potent and selective inhibitors [3].

Application
Selection Property
Validation Focus
Akt2 (PKB beta) pathway studies
Kinase selectivity assay context
PKB beta pathway interpretation and SAR benchmarking
Patent-reported inhibitor synthesis
Peptide coupling utility
Synthetic route review and amide bond formation efficiency
PI3Kγ pathway research
Scaffold-based SAR context
Class-level PI3Kγ inhibition review and derivative optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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